molecular formula C9H14ClN3O B1398363 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride CAS No. 1219957-84-2

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride

Cat. No. B1398363
M. Wt: 215.68 g/mol
InChI Key: OUZPMCBGZTWRJA-UHFFFAOYSA-N
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Description

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the CAS Number: 90303-23-4 . It has a molecular weight of 201.66 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O.ClH/c9-4-1-8(12)11-7-2-5-10-6-3-7;/h2-3,5-6H,1,4,9H2,(H,10,11,12);1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Inflammation Inhibition

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride has been explored for its potential in inflammation inhibition. Dassonville et al. (2008) synthesized N-pyridinyl(methyl)indolylpropanamides, including compounds closely related to 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride, and investigated their role as non-acidic NSAIDs (Nonsteroidal Anti-inflammatory Drugs). The study highlighted the potency of specific compounds in topical and systemic inflammation inhibition, indicating potential applications in treating conditions characterized by inflammation Dassonville et al., 2008.

Anticonvulsant Properties

Research has also delved into the anticonvulsant potential of compounds structurally similar to 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride. Idris et al. (2011) synthesized and evaluated the anticonvulsant activity of N-Benzyl-3-[(chlorophenyl)amino]propanamides. These compounds showed significant activity in seizure test models, suggesting the potential of structurally related compounds like 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride in managing seizures and possibly other neurological disorders Idris et al., 2011.

Chemical Synthesis and Pharmacomodulation

The molecule has been a subject of interest in chemical synthesis and pharmacomodulation studies. For example, Tan et al. (2017) reported a microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the importance of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride in synthesizing diverse compounds Tan et al., 2017. Lim et al. (2018) also explored pathways for the synthesis of similar compounds, further emphasizing the molecule's role in the development of new chemical entities Lim et al., 2018.

Copper Complexation for Inflammatory Treatment

The complexation properties of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride with metals have been studied, particularly with copper. Jackson et al. (2016) designed a derivative of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride as a potential chelator of copper, aiming to enhance the dermal absorption and bioavailability of copper for treating inflammation associated with rheumatoid arthritis. The study provided insights into the stability constants, structure, and spectroscopic properties of the copper complex, underlining the compound's therapeutic potential Jackson et al., 2016.

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-N-(pyridin-4-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-4-1-9(13)12-7-8-2-5-11-6-3-8;/h2-3,5-6H,1,4,7,10H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZPMCBGZTWRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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